4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide
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Overview
Description
4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide is an organic compound that features a benzamide core substituted with a bromo group, a cyclobutyl group, and a difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide can be achieved through a multi-step process involving the following key steps:
Bromination: The starting material, 3-(2,2-difluoroethoxy)benzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromo group at the 4-position.
Amidation: The brominated intermediate is then reacted with cyclobutylamine under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzamide core can be subjected to oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine-substituted benzamide, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and difluoroethoxy groups can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-cyclobutyl-2-fluorobenzamide
- 4-Bromo-N-cyclobutyl-3-methoxybenzamide
- 4-Bromo-N-cyclobutyl-3-ethoxybenzamide
Uniqueness
4-Bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide is unique due to the presence of the difluoroethoxy group, which can impart distinct physicochemical properties compared to its analogs. This uniqueness can translate into different biological activities and applications, making it a valuable compound for further research.
Properties
IUPAC Name |
4-bromo-N-cyclobutyl-3-(2,2-difluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF2NO2/c14-10-5-4-8(6-11(10)19-7-12(15)16)13(18)17-9-2-1-3-9/h4-6,9,12H,1-3,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIWBCICWOMYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C=C2)Br)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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